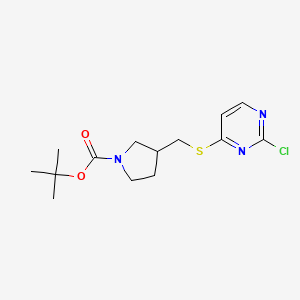

3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a sulfanylmethyl-linked 2-chloropyrimidine substituent at the 3-position. The structure combines a five-membered pyrrolidine ring with a halogenated pyrimidine moiety, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors or kinase-targeting agents. The tert-butyl ester serves as a protective group for the pyrrolidine amine, enabling selective deprotection during synthetic workflows .

Properties

Molecular Formula |

C14H20ClN3O2S |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

tert-butyl 3-[(2-chloropyrimidin-4-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-7-5-10(8-18)9-21-11-4-6-16-12(15)17-11/h4,6,10H,5,7-9H2,1-3H3 |

InChI Key |

DOGPDVHYIFIPOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrimidine ring functionalization | Starting with 2-chloro-4-methylpyrimidine or equivalent | Formation of 2-chloropyrimidine intermediate |

| 2 | Sulfanylmethyl introduction | Reaction with thiol/sulfide reagents under nucleophilic substitution conditions | Formation of 2-chloropyrimidin-4-ylsulfanyl intermediate |

| 3 | Coupling with pyrrolidine | Use of coupling agents (e.g., silver nitrate, ammonium persulfate) or nucleophilic substitution | Attachment of pyrrolidine ring at sulfanylmethyl position |

| 4 | Protection of pyrrolidine N | Treatment with tert-butyl chloroformate or Boc anhydride under basic conditions | Formation of tert-butyl ester protecting group |

Typical reaction conditions involve mild temperatures and inert atmosphere to prevent oxidation of sulfur-containing intermediates. The use of silver nitrate and ammonium persulfate has been reported to facilitate the coupling and substitution steps.

Alternative Synthetic Approaches

- Direct Nucleophilic Substitution: The chloro group on the pyrimidine ring can be substituted by nucleophiles such as thiols or amines to introduce the sulfanylmethyl group, followed by coupling with pyrrolidine.

- Stepwise Assembly: Sequential construction starting from protected pyrrolidine derivatives reacting with pre-formed pyrimidine sulfanyl intermediates.

- Oxidation/Reduction Modifications: Post-synthesis modifications include oxidation of the sulfanylmethyl group to sulfoxides or sulfones to alter biological properties.

Reaction Mechanisms and Chemical Considerations

- Nucleophilic Substitution: The key step involves nucleophilic attack of the thiol or sulfide on the electrophilic carbon of the pyrimidine ring, displacing a leaving group (often chlorine).

- Protection Strategy: The tert-butyl ester protects the pyrrolidine nitrogen, preventing unwanted side reactions during coupling and allowing selective deprotection later.

- Oxidation Sensitivity: The sulfanylmethyl group is prone to oxidation; thus, reaction conditions must be controlled to avoid sulfoxide or sulfone byproducts unless desired.

- Substitution Reactivity: The chloro substituent on the pyrimidine ring can be further substituted by other nucleophiles, enabling structural diversification.

Data Table Summarizing Key Preparation Parameters

| Parameter | Description | Typical Values/Notes |

|---|---|---|

| Starting Materials | 2-chloro-4-methylpyrimidine, pyrrolidine, thiol reagents | Commercially available or synthesized in situ |

| Key Reagents | Silver nitrate, ammonium persulfate, tert-butyl chloroformate | Facilitate coupling and protection steps |

| Solvents | Polar aprotic solvents (e.g., DMF, DMSO), inert solvents | Optimize solubility and reaction rates |

| Temperature Range | 0°C to 80°C | Controlled to prevent side reactions |

| Reaction Time | Several hours to overnight | Dependent on step and reagent reactivity |

| Yield | Moderate to high (50-85%) | Optimization depends on reagent purity and conditions |

| Purification Methods | Chromatography, crystallization | To isolate pure tert-butyl ester product |

Research Findings and Applications

- The compound serves as a versatile intermediate for the synthesis of biologically active molecules targeting cancer, infectious diseases, and enzymatic pathways.

- The tert-butyl ester group enhances stability during synthesis and can be selectively removed under acidic conditions to yield the free amine for further functionalization.

- Sulfanylmethyl linkage offers a handle for oxidation or substitution, enabling the generation of derivatives with varied biological activities.

- Structural features such as the 2-chloropyrimidine ring contribute to binding affinity and selectivity in medicinal chemistry applications.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting cancer and infectious diseases.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.

Biological Studies: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The chloro and sulfanylmethyl groups can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. These interactions can influence various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

- 2-Chloropyrimidine : The electron-withdrawing chlorine atom increases electrophilicity, facilitating nucleophilic aromatic substitution reactions.

- Sulfanylmethyl linker : The sulfur atom contributes to hydrophobic interactions and may influence metabolic stability.

Comparison with Structurally Similar Compounds

3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353979-47-1)

Structural Differences :

- Ring size : Piperidine (6-membered) vs. pyrrolidine (5-membered), altering steric and electronic profiles.

- Pyrimidine substitution : 4-Chloro-5-methyl vs. 2-chloro. The methyl group increases hydrophobicity, while the chlorine position affects reactivity.

- Molecular weight : 357.9 g/mol (piperidine derivative) vs. ~346 g/mol (estimated for the pyrrolidine analog).

Functional Implications :

(R)-3-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Structural Differences :

- Linker: Oxygen (yloxy) vs. sulfur (sulfanylmethyl).

- Pyrimidine substitution : 6-Methoxy and 2-methylsulfanyl groups introduce steric bulk and modulate electron density.

Functional Implications :

3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Structural Differences :

- Substituent: Methanesulfonyl-methyl-amino vs. chloropyrimidine-sulfanylmethyl.

- Electronic profile : The sulfonamide group is strongly electron-withdrawing, whereas chloropyrimidine is moderately electrophilic.

Functional Implications :

Physicochemical Properties

- Solubility : The tert-butyl ester and chloropyrimidine reduce aqueous solubility, necessitating formulation adjustments.

- Metabolic stability : The sulfanylmethyl group may undergo glutathione conjugation, as seen in glutathione S-transferase-mediated detoxification pathways .

Biological Activity

3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrimidine ring and a pyrrolidine moiety, linked via a sulfanylmethyl group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClN3O2S, with a molecular weight of approximately 329.8455 g/mol. The presence of the chloro substituent on the pyrimidine ring and the tert-butyl ester group contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20ClN3O2S |

| Molecular Weight | 329.8455 g/mol |

| IUPAC Name | tert-butyl 3-(2-chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylate |

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyrimidine Derivative : Utilizing 2-chloro-4-methylpyrimidine as a starting material.

- Sulfanylmethyl Group Introduction : Reaction with appropriate sulfide reagents.

- Pyrrolidine Coupling : Employing coupling agents under controlled conditions to yield the final product.

These methods emphasize optimizing yield and purity while considering cost-effectiveness for potential industrial applications.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit significant pharmacological properties, particularly in enzyme inhibition and receptor modulation. Its unique structure suggests it could interact with specific biological targets involved in various metabolic pathways.

- Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit viral neuraminidases, which are crucial for viral replication. For instance, derivatives of pyrrolidine have demonstrated potent inhibitory activity against influenza virus neuraminidase, suggesting potential applications in antiviral drug development .

- Receptor Interaction : The structural components of this compound may allow it to bind effectively to receptors or enzymes, potentially modulating their activity. Understanding these interactions is critical for elucidating its therapeutic effects and mechanisms of action.

Case Studies

A study involving related compounds demonstrated that modifications in the pyrrolidine structure significantly influenced their biological activity. For example, derivatives that retained the pyrrolidine core while varying substituents showed diverse inhibitory profiles against different enzymes .

Research Findings

Research has indicated that compounds with similar functionalities have been explored for various therapeutic applications:

- Antiviral Activity : Compounds with pyrrolidine structures have been studied for their ability to inhibit influenza virus replication through neuraminidase inhibition.

- Cancer Therapeutics : Some derivatives have shown promise in targeting cancer cell pathways, indicating a broader scope for therapeutic exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.